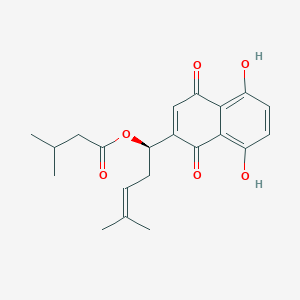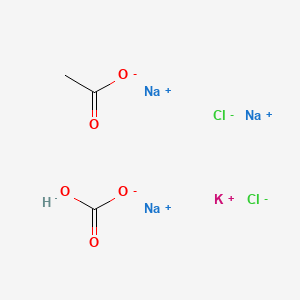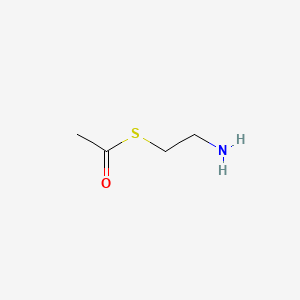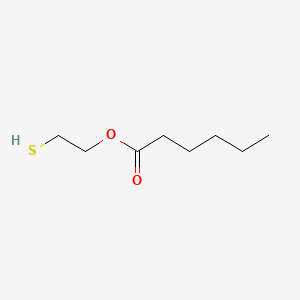
Isovalerylshikonin
Übersicht
Beschreibung
Isovalerylshikonin is a naturally occurring naphthoquinone derivative found in the root epidermis of plants such as Lithospermum erythrorhizon and Echium italicum L . It is one of the many shikonin derivatives known for their vibrant red pigment and extensive applications in traditional medicine, cosmetics, and other industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isovalerylshikonin can be synthesized through the acylation of shikonin. The process involves the reaction of shikonin with isovaleryl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves the extraction of shikonin from plant roots followed by chemical modification. The roots are typically dried, ground, and subjected to solvent extraction using organic solvents like ethanol or methanol. The extracted shikonin is then purified and reacted with isovaleryl chloride to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isovalerylshikonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo substitution reactions where the isovaleryl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various acylated shikonin derivatives
Wissenschaftliche Forschungsanwendungen
Isovalerylshikonin has a wide range of scientific research applications:
Wirkmechanismus
Isovalerylshikonin exerts its effects through multiple mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and inhibiting proteasome activity.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Isovalerylshikonin is unique among shikonin derivatives due to its specific acyl group. Similar compounds include:
- Acetylshikonin
- Isobutyrylshikonin
- Deoxyshikonin
Comparison:
- Acetylshikonin: Similar in structure but with an acetyl group instead of an isovaleryl group. It has similar biological activities but different solubility and stability properties .
- Isobutyrylshikonin: Another shikonin derivative with an isobutyryl group. It has been shown to have higher antimicrobial activity compared to this compound .
- Deoxyshikonin: Lacks the hydroxyl groups present in this compound, leading to different reactivity and biological activities .
This compound stands out due to its unique combination of biological activities and chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUNDHZJFIVPK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52387-14-1 | |
| Record name | Isovalerylshikonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52387-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217734.png)
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)


![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)






![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)
